molecular formula C15H15NO3S B1517645 2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid CAS No. 1041555-04-7

2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid

Cat. No.: B1517645
CAS No.: 1041555-04-7
M. Wt: 289.4 g/mol
InChI Key: VHAWCJGITMCVSG-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Biological Activity

2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid, a compound with the molecular formula C15H15NO3S, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring, which is known for its role in various biological activities. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight275.35 g/mol
CAS Number1019449-40-1
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the coupling of thiophene derivatives with amides and carboxylic acids. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free techniques, which are considered more environmentally friendly.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it effectively inhibits the growth of various cancer cell lines, particularly lung cancer (A549) and breast cancer (MCF-7) cells. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations.

Case Study: A549 Cell Line
In a study assessing the compound's effect on A549 cells:

  • Control Viability : 100%
  • Viability at 10 µM : 63.4%
  • Viability at 20 µM : 21.2% (p < 0.05)

These results suggest that the compound may interfere with critical cellular processes such as apoptosis and cell cycle progression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead candidate for antibiotic development.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, its antimicrobial action could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Properties

IUPAC Name

2-[(4-propan-2-ylbenzoyl)amino]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9(2)10-3-5-11(6-4-10)13(17)16-14-12(15(18)19)7-8-20-14/h3-9H,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAWCJGITMCVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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